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An overview of the role of Sodium Oxide (Na₂O) in the advancement of sodium-ion battery

(SIB) cathode materials, designed for researchers and professionals in the field of battery

technology and drug development.

Introduction
Sodium-ion batteries (SIBs) are emerging as a compelling alternative to lithium-ion batteries

(LIBs), primarily due to the natural abundance and low cost of sodium. The overall performance

of a SIB is heavily dependent on the cathode material, which governs key metrics such as

energy density, cycle life, and rate capability. However, a significant challenge in the practical

application of SIBs is the irreversible loss of sodium ions during the formation of the solid

electrolyte interphase (SEI) on the anode in the first charging cycle. This loss diminishes the

battery's overall energy density and cycling stability. Researchers are exploring various

strategies to mitigate these issues, and the use of sodium oxide (Na₂O) in different capacities—

as a sacrificial presodiation agent and as a key synthesis component—has shown considerable

promise.

This document provides detailed application notes and protocols on the dual roles of Na₂O in

SIB cathode materials.

Application Note 1: Na₂O as a Sacrificial Agent for
Cathode Presodiation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b227187?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.1 Principle and Application

One of the most effective strategies to compensate for the initial irreversible sodium loss is to

introduce a "sacrificial" sodium source into the cathode. This material electrochemically

decomposes during the first charge, releasing extra Na⁺ ions into the system. These ions can

then participate in the formation of the anode SEI without depleting the sodium supply from the

primary active material.

Pure Na₂O has a high theoretical capacity but decomposes at a very high potential (above 4.5

V vs. Na/Na⁺), which is outside the stable operating window of most electrolytes. However,

recent research has shown that by creating defects and doping the Na₂O structure, its

decomposition potential can be lowered significantly. For instance, implanting Ni atoms into the

Na₂O framework creates a (Na₀.₈₉Ni₀.₀₅□₀.₀₆)₂O (Ni–Na₂O) agent that activates the anionic

redox activity of oxygen, reducing the decomposition overpotential to a practical 2.8 V.[1] This

allows it to deliver a high presodiation capacity of 710 mAh/g, significantly boosting the energy

density of full cells.[1][2]

1.2 Visualization of Presodiation Mechanism
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Caption: Presodiation mechanism using a Na₂O-based sacrificial agent.

1.3 Data Presentation: Electrochemical Performance

The inclusion of a Ni-Na₂O presodiation agent has a marked effect on the performance of

sodium-ion full cells. The table below summarizes the improvements observed when pairing

the agent with different cathode materials.

Cathode
Material

Cell
Configurati
on

Presodiatio
n Agent

Initial
Coulombic
Efficiency
(%)

Energy
Density
Improveme
nt (%)

Reference

Na₃V₂(PO₄)₃
Full Cell vs.

Hard Carbon

20 wt% Ni-

Na₂O
>99% 23.9% [1]

Na₂/₃Ni₂/

₃Mn₁/₃O₂

Full Cell vs.

Hard Carbon

20 wt% Ni-

Na₂O
>99% 19.3% [1]

Pristine

Cathode

Full Cell vs.

Hard Carbon
None ~75-85% N/A [1]

1.4 Experimental Protocols

Protocol 1: Synthesis of (Na₀.₈₉Ni₀.₀₅□₀.₀₆)₂O (Ni-Na₂O) Presodiation Agent[1]

Precursor Mixing: Stoichiometric amounts of commercially available Na₂O and NiO powders

are mixed thoroughly.

High-Energy Ball Milling: The powder mixture is placed into a planetary ball mill jar. The

milling is performed under an argon atmosphere to prevent oxidation and moisture

contamination.

Milling Parameters:

Ball-to-powder ratio: 20:1 by weight.

Rotation speed: 400-600 rpm.
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Duration: 10-20 hours.

Product Handling: After milling, the resulting fine powder is handled strictly inside an argon-

filled glovebox to maintain its chemical integrity.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

Mixing: The active cathode material (e.g., Na₃V₂(PO₄)₃), the synthesized Ni-Na₂O agent,

conductive carbon (e.g., Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are

mixed in a weight ratio of (e.g., 70:10:10:10).

Slurry Formation: N-methyl-2-pyrrolidone (NMP) is added as a solvent, and the mixture is

stirred until a homogeneous slurry is formed.

Coating: The slurry is uniformly cast onto an aluminum foil current collector using a doctor

blade.

Drying: The coated foil is dried in a vacuum oven at 80-120°C for 12 hours to remove the

solvent.

Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched

from the dried sheet and stored in a glovebox.

Application Note 2: Na₂O as a Synthesis Precursor
for Vanadium-Based Cathodes
2.1 Principle and Application

Sodium oxide is a fundamental precursor in the solid-state synthesis of various cathode

materials. In particular, its reaction with vanadium pentoxide (V₂O₅) allows for the creation of

sodium vanadium oxide compounds, often referred to as sodium vanadium bronzes. The molar

ratio of Na₂O to V₂O₅ in the initial mixture dictates the final crystalline phase and, consequently,

the material's electrochemical properties.

A study on the xNa₂O·(100 − x)V₂O₅ system revealed that varying the molar percentage 'x' of

Na₂O leads to the formation of different phases, such as Na₀.₃₃V₂O₅ and NaV₃O₈.[3] These

phases have distinct structures that influence sodium ion diffusion pathways and storage
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capacities. Optimizing the Na₂O content is crucial for achieving high discharge capacity and

stable cycling.[3]

2.2 Visualization of Synthesis-Property Relationship
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Caption: Synthesis workflow for Na₂O-V₂O₅ cathode materials.

2.3 Data Presentation: Effect of Na₂O Content

The molar content of Na₂O directly impacts the structural and electrochemical properties of the

resulting sodium vanadium oxide cathode. The table below presents data from a study on

xNa₂O·(100 − x)V₂O₅ ceramic composites.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.mdpi.com/2073-4352/13/10/1521
https://www.benchchem.com/product/b227187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Na₂O Content
(x mol%)

Key
Crystalline
Phases

Initial
Discharge
Capacity (mAh
g⁻¹) at 50 mA
g⁻¹

Na⁺ Diffusion
Coefficient
(Dₙₐ⁺) (cm² s⁻¹)

Reference

5 V₂O₅, NaV₆O₁₅ ~150 8.28 × 10⁻¹¹ [3]

15
Na₀.₃₃V₂O₅,

NaV₃O₈
203 4.15 × 10⁻¹¹ [3]

25 NaV₃O₈, NaV₂O₅ ~120 2.01 × 10⁻¹¹ [3]

35 NaV₂O₅ ~80 1.55 × 10⁻¹² [3]

45 NaV₂O₅ ~60 1.23 × 10⁻¹² [3]

Note: The 15 mol% Na₂O sample (15NV) exhibited the highest discharge capacity due to the

optimal formation of Na₀.₃₃V₂O₅ and NaV₃O₈ phases.[3]

2.4 Experimental Protocols

Protocol 3: Synthesis of xNa₂O·(100 − x)V₂O₅ Cathodes by Melt-Quenching[3]

Precursor Preparation: High-purity Na₂CO₃ (as a source for Na₂O upon decomposition) and

V₂O₅ powders are weighed and mixed in the desired molar ratios (e.g., for x = 5, 15, 25, 35,

45).

Melting: The mixture is placed in an alumina crucible and heated in an electric furnace to

1200°C. The temperature is held for 1 hour to ensure a complete melt and reaction.

Controlled Cooling: The furnace is then cooled down to room temperature at a controlled rate

of 10°C min⁻¹.

Grinding: The resulting ceramic composite is ground into a fine powder using an agate

mortar and pestle for subsequent characterization and electrode fabrication.

Protocol 4: Structural and Electrochemical Characterization
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X-ray Diffraction (XRD): To identify the crystalline phases formed in the synthesized

powders. Data is typically collected using a diffractometer with Cu Kα radiation.[3][4]

Cyclic Voltammetry (CV): Performed in a three-electrode or two-electrode (coin cell) setup to

identify the redox potentials corresponding to Na⁺ insertion/extraction into the different

phases. A typical scan rate is 0.1-1.0 mV/s.[3]

Electrochemical Impedance Spectroscopy (EIS): Used to study the charge transfer

resistance and calculate the sodium ion diffusion coefficient. The measurement is typically

performed over a frequency range of 100 kHz to 0.01 Hz.[3][4]

Galvanostatic Cycling: To measure the specific capacity, cycling stability, and rate capability

of the material. This is done by charging and discharging the cell at constant currents (e.g.,

C/20 to 5C) within a specific voltage window (e.g., 0.8 V to 3.6 V).[3]

Conclusion
Sodium oxide (Na₂O) plays a multifaceted and critical role in advancing sodium-ion battery

technology. As a sacrificial additive, it can be engineered to provide a crucial source of extra

sodium, effectively compensating for initial irreversible capacity loss and thereby enhancing the

energy density of full cells. As a synthesis precursor, its concentration is a key control

parameter for creating cathode materials with tailored crystal structures and optimized

electrochemical performance, particularly in vanadium-based systems. The protocols and data

presented here provide a framework for researchers to explore and harness the potential of

Na₂O in the development of next-generation, high-performance sodium-ion batteries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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